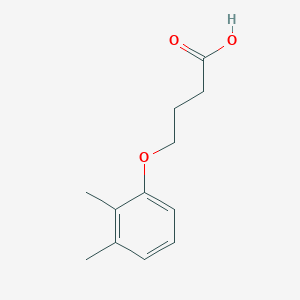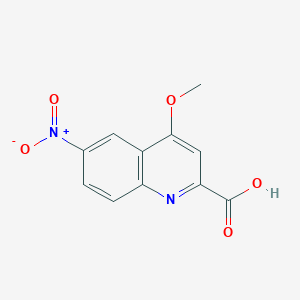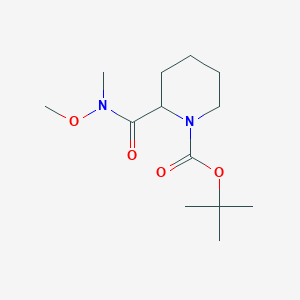![molecular formula C12H15Cl2FN2S B2934384 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride CAS No. 2415263-15-7](/img/structure/B2934384.png)
2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2FN2S and its molecular weight is 309.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a fluorophenyl group, which is a common motif in many bioactive molecules. This suggests that it might interact with proteins or enzymes in the body, but without specific studies, it’s hard to predict the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially act as an agonist or antagonist, inhibitor or activator, depending on the nature of its interaction with its target .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given its structure, it could potentially be involved in pathways related to neurotransmission, inflammation, or cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. The presence of the fluorophenyl group might influence its absorption and distribution, while the thiazole ring could be metabolized in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular functions, modulate signaling pathways, or influence physiological responses .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and the specific biological environment within the body .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S.2ClH/c1-8-11(6-7-14)16-12(15-8)9-2-4-10(13)5-3-9;;/h2-5H,6-7,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMKJVRZGQNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)
![2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2934307.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)
![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)


![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)
![2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2934319.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)
![6-Methyl-N-(2-phenylethyl)-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2934324.png)
